2-メチル-4,4,4-トリフルオロ酪酸エチル

概要

説明

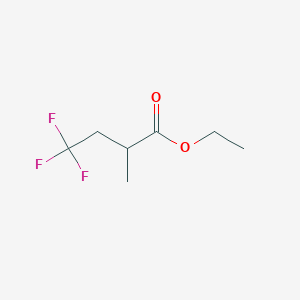

Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethyl group and an ester functional group

科学的研究の応用

Ethyl 2-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Researchers investigate its potential as a precursor for pharmaceuticals, particularly those requiring enhanced bioavailability and stability.

Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

作用機序

Target of Action

Ethyl 2-methyl-4,4,4-trifluorobutyrate, also known as Ethyl 4,4,4-trifluoro-2-methylbutanoate, is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . In this context, the primary targets of this compound are free radicals generated during various chemical reactions .

Mode of Action

In ESR/EPR spectroscopy, Ethyl 2-methyl-4,4,4-trifluorobutyrate acts as a spin trap, meaning it reacts with short-lived free radicals to form more stable products that can be studied at leisure . The compound’s trifluorobutanoate group is responsible for trapping the free radicals, while the ethyl and methyl groups contribute to the stability of the resulting adduct .

Result of Action

The primary result of the action of Ethyl 2-methyl-4,4,4-trifluorobutyrate is the formation of stable radical adducts that can be analyzed using ESR/EPR spectroscopy. This allows researchers to identify and quantify free radicals in a sample, providing valuable insights into the chemical reactions that produced them .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of ethyl 4,4,4-trifluoro-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: 4,4,4-trifluoro-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different reactivity due to the presence of an alkyne group.

Methyl 4,4,4-trifluoro-2-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 2-methyl-4,4,4-trifluorobutyrate is unique due to its specific combination of a trifluoromethyl group and an ethyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS Number: 143484-00-8) is a fluorinated organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This article explores its biological activity, applications, synthesis methods, and relevant case studies.

Ethyl 2-methyl-4,4,4-trifluorobutyrate is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The compound appears as a colorless liquid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.114 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 114.5 °C |

| Flash Point | 25.6 °C |

The biological activity of Ethyl 2-methyl-4,4,4-trifluorobutyrate is largely attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with lipid-based biological membranes.

Pharmacological Applications

- Antagonistic Activity : Research has identified Ethyl 2-methyl-4,4,4-trifluorobutyrate as a potential antagonist for leukotriene receptors, which are involved in inflammatory responses. This compound was part of a series of fluorinated indole derivatives that demonstrated significant inhibition against leukotrienes D4 and E4 .

- Synthesis of β-Amino Acids : The compound has been utilized in synthesizing enantiopure trifluoromethyl-β-amino acids, which are crucial in pharmaceutical applications due to their role as building blocks in drug development.

- Electrochemical Applications : It has also been investigated for its utility in electrochemistry as a reagent that can influence the regioselectivity of reactions involving cyclometalated complexes.

Study on Leukotriene Antagonism

A pivotal study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of fluorinated indole derivatives, including compounds featuring Ethyl 2-methyl-4,4,4-trifluorobutyrate. The study reported that certain derivatives exhibited potent antagonistic activity against leukotriene receptors with IC50 values indicating strong inhibition .

Synthesis and Reactivity Investigations

Another significant investigation focused on the reactivity of Ethyl 2-methyl-4,4,4-trifluorobutyrate with hydroxyl radicals. This study demonstrated that exposure to hydroxyl radicals resulted in structural modifications that could alter its biological activity, suggesting potential pathways for degradation and interaction with biological systems.

Safety and Toxicology

Ethyl 2-methyl-4,4,4-trifluorobutyrate is classified as an irritant to the eyes and respiratory system. Safety data indicate it may pose risks if inhaled or ingested; therefore, appropriate handling procedures should be followed when working with this compound .

特性

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。